Cas no 681161-44-4 (3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide)
![3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/681161-44-4x500.png)
3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide
- [1,1'-Biphenyl]-3-carboxamide, 3'-hydroxy-
- 3-(3-hydroxyphenyl)benzamide
- 3'-hydroxybiphenyl-3-carboxamide
- DTXSID70683480
- AKOS015891479
- 3-(3-AMINOCARBONYLPHENYL)PHENOL
- 681161-44-4
- MFCD13248615
- 3'-Hydroxybiphenyl-3-carboxylic acid amide
- A9084
- SCHEMBL1147444
- CS-0454887
- FT-0738018
- 3'-Hydroxy-biphenyl-3-carboxamide
- BQRRGDDGUKOPJO-UHFFFAOYSA-N
- 3'-Hydroxy[1,1'-biphenyl]-3-carboxamide
- DB-014291
- 3\\'-Hydroxy-[1,1\\'-biphenyl]-3-carboxamide
-
- MDL: MFCD13248615
- インチ: InChI=1S/C13H11NO2/c14-13(16)11-5-1-3-9(7-11)10-4-2-6-12(15)8-10/h1-8,15H,(H2,14,16)
- InChIKey: BQRRGDDGUKOPJO-UHFFFAOYSA-N
- ほほえんだ: NC(C1=CC=CC(C2=CC(O)=CC=C2)=C1)=O
計算された属性
- せいみつぶんしりょう: 213.07900
- どういたいしつりょう: 213.079
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3A^2
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- 密度みつど: 1.24
- ふってん: 452.5°C at 760 mmHg
- フラッシュポイント: 227.5°C
- 屈折率: 1.636
- PSA: 63.32000
- LogP: 2.85840
3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide セキュリティ情報
3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB318764-5 g |
3-(3-Aminocarbonylphenyl)phenol, 95%; . |
681161-44-4 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB318764-5g |
3-(3-Aminocarbonylphenyl)phenol, 95%; . |
681161-44-4 | 95% | 5g |
€1159.00 | 2025-02-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525554-5g |
3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide |
681161-44-4 | 98% | 5g |
¥4075.00 | 2024-05-04 | |
Ambeed | A676759-250mg |
3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide |
681161-44-4 | 95% | 250mg |
$101.0 | 2024-04-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H55620-0.5g |
3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide |
681161-44-4 | 97% | 0.5g |
¥1169.0 | 2024-07-19 | |
Ambeed | A676759-1g |
3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide |
681161-44-4 | 95% | 1g |
$271.0 | 2024-04-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H55620-5g |
3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide |
681161-44-4 | 97% | 5g |
¥5779.0 | 2024-07-19 | |
1PlusChem | 1P00FC0U-5g |
3'-hydroxybiphenyl-3-carboxamide |
681161-44-4 | 95% | 5g |
$780.00 | 2024-04-22 | |
Aaron | AR00FC96-250mg |
3'-hydroxybiphenyl-3-carboxamide |
681161-44-4 | 95% | 250mg |
$92.00 | 2025-02-11 | |
Alichem | A019115316-5g |
3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide |
681161-44-4 | 95% | 5g |
$741.08 | 2023-09-01 |
3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide 関連文献
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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7. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
3'-Hydroxy-[1,1'-biphenyl]-3-carboxamideに関する追加情報
3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide: A Comprehensive Overview
3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide, identified by the CAS Registry Number 681161-44-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of biphenyl derivatives, which are widely studied due to their unique structural properties and potential applications in drug discovery and materials science. The molecule consists of a biphenyl core with hydroxyl and carboxamide substituents, making it a versatile structure for further functionalization and exploration.
The biphenyl system in 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide is characterized by two phenyl rings connected by a single bond. The hydroxyl group at the 3' position introduces hydrophilic properties, while the carboxamide group at the 3 position imparts amide functionality. This combination of functional groups makes the compound suitable for various chemical reactions, including nucleophilic substitutions, amidations, and hydrogen bonding interactions. Recent studies have highlighted the potential of such compounds in modulating biological pathways, particularly in the context of enzyme inhibition and receptor binding.
From a synthetic perspective, 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide can be synthesized through a variety of routes. One common approach involves the coupling of aryl halides with amides using palladium-catalyzed cross-coupling reactions. This method has been optimized in recent years to improve yield and selectivity, making it a preferred route for large-scale production. Additionally, the presence of the hydroxyl group allows for further derivatization, enabling the creation of libraries of related compounds for high-throughput screening.
In terms of applications, 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide has shown promise in several areas. In pharmacology, it has been investigated as a potential lead compound for anti-inflammatory and anticancer therapies. For instance, studies have demonstrated its ability to inhibit key enzymes involved in inflammation pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, its interaction with receptor tyrosine kinases (RTKs) has been explored in preclinical models of cancer, suggesting potential therapeutic applications.
The unique electronic properties of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide also make it an attractive candidate for use in organic electronics. Its extended conjugation system facilitates charge transport properties, which are essential for applications such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent advancements in materials science have focused on optimizing these properties through strategic modifications to the molecule's substituents.
From an environmental standpoint, understanding the fate and behavior of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that the compound undergoes biodegradation under aerobic conditions, with microbial communities playing a significant role in its transformation. However, further research is needed to fully characterize its persistence and bioaccumulation potential.
In conclusion, 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide, with its unique structural features and functional groups, represents a valuable compound for both academic research and industrial applications. Its versatility as a building block for drug discovery and materials science underscores its importance in contemporary chemistry. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly significant role in advancing scientific knowledge and technological innovation.
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